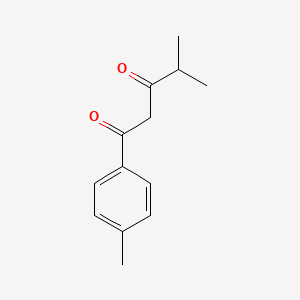

4-Methyl-1-(4-methylphenyl)pentane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-1-(4-methylphenyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . It is a diketone, meaning it contains two ketone groups, and is characterized by the presence of a methyl group and a phenyl group attached to the pentane backbone .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione typically involves the condensation of 4-methylacetophenone with acetone in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity .

化学反応の分析

Cycloaddition Reactions

The diketone moiety participates in 1,3-dipolar cycloaddition reactions under mild conditions. For example:

-

Reaction with azides : When reacted with 1-azido-4-methylbenzene in anhydrous ethanol under reflux with potassium carbonate, the compound forms triazole derivatives via Huisgen cycloaddition . This reaction is facilitated by the enol tautomer of the diketone, which acts as a dipolarophile.

Example Reaction :

4 Methyl 1 4 methylphenyl pentane 1 3 dione+1 azido 4 methylbenzeneK2CO3,ΔTriazole derivative

Conditions :

-

Solvent: Anhydrous ethanol

-

Catalyst: Anhydrous K2CO3

-

Temperature: Reflux (~78°C)

-

Time: 2 hours

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution reactions due to the activating nature of the methyl group:

| Reaction Type | Reagents/Conditions | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Ortho to methyl group | Nitro-substituted derivative |

| Sulfonation | H2SO4, SO3 | Meta to methyl group | Sulfonic acid derivative |

| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | Ortho/para to methyl group | Halo-substituted derivative |

The methyl group directs incoming electrophiles to ortho/para positions, while the electron-withdrawing diketone chain may modulate reactivity .

Enolate-Mediated Alkylation/Acylation

The diketone forms stable enolates under basic conditions, enabling nucleophilic attacks:

Enolate Formation :

Diketone+Base e g LDA →Enolate intermediate

Reactions :

-

Alkylation : Enolate reacts with alkyl halides (e.g., CH3I) to form α-alkylated products.

-

Acylation : Reacts with acyl chlorides (e.g., AcCl) to yield α-acylated derivatives.

Key Factors :

-

Solvent: THF or DMF

-

Temperature: −78°C (for controlled enolate formation)

Oxidation and Reduction

The diketone chain is susceptible to redox transformations:

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | KMnO4 (acidic conditions) | Cleavage to carboxylic acids |

| Reduction | NaBH4 or LiAlH4 | 1,3-diol or fully reduced alkane |

Mechanistic Notes :

-

Oxidation typically cleaves the diketone chain at the α-position, yielding aromatic carboxylic acids.

-

Partial reduction with NaBH4 may produce diols, while LiAlH4 leads to complete reduction .

Friedel-Crafts Acylation

Though primarily used in its synthesis , the compound can act as an acylating agent in Friedel-Crafts reactions:

Example :

Diketone+TolueneAlCl3Diacylated aromatic product

Conditions :

-

Catalyst: Anhydrous AlCl3

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

Complexation with Metal Ions

The β-diketone structure chelates metal ions (e.g., Cu2+, Fe3+) to form stable complexes, which are useful in catalysis or material science:

Reaction :

Diketone+Metal salt→Metal diketonate complex

Applications :

-

Catalysts in organic synthesis.

-

Precursors for metal-organic frameworks (MOFs).

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

4-Methyl-1-(4-methylphenyl)pentane-1,3-dione serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. For example:

- Oxidation : The compound can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.

- Reduction : It can undergo reduction with sodium borohydride to produce alcohols or alkanes.

- Electrophilic Aromatic Substitution : The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. Its diketone structure enables it to interact with various biological targets, facilitating research into enzyme mechanisms and metabolic processes.

Pharmaceutical Applications

Drug Development

Research has indicated potential pharmaceutical applications of this compound. It is being studied for its effects on biological systems and its utility as a drug precursor. Notably, it has been explored in the context of synthesizing compounds that exhibit therapeutic properties against diseases such as tuberculosis.

Industrial Uses

Chemical Production

The compound finds applications in the production of various chemicals and materials. It is used in the manufacturing of polymers and resins due to its reactive diketone functional groups which allow for polymerization and cross-linking reactions.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Reactions Involved |

|---|---|---|

| Organic Chemistry | Building block for complex molecule synthesis | Oxidation, Reduction, Substitution |

| Biological Research | Study of enzyme-catalyzed reactions | Enzyme interactions |

| Pharmaceutical Research | Potential drug precursor for therapeutic compounds | Synthesis of bioactive molecules |

| Industrial Chemistry | Production of polymers and resins | Polymerization, Cross-linking |

Case Studies

Case Study 1: Enzyme Interaction Studies

A study published in a peer-reviewed journal demonstrated the use of this compound to probe enzyme activity in metabolic pathways. The compound's ability to form adducts with enzyme active sites provided insights into catalytic mechanisms.

Case Study 2: Drug Development for Tuberculosis

Research focusing on the synthesis of novel anti-tuberculosis agents highlighted the role of this compound as an intermediate. The study illustrated how modifications to the diketone structure could enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis.

作用機序

The mechanism of action of 4-Methyl-1-(4-methylphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes . Further research is needed to fully elucidate its molecular targets and pathways .

類似化合物との比較

Similar Compounds

4-Methyl-1-phenyl-1,3-pentanedione: Similar structure but lacks the additional methyl group on the phenyl ring.

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: Contains trifluoromethyl groups instead of methyl groups.

Uniqueness

4-Methyl-1-(4-methylphenyl)pentane-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems .

生物活性

4-Methyl-1-(4-methylphenyl)pentane-1,3-dione, also known as a diketone compound, has garnered interest in various fields including medicinal chemistry, biochemistry, and organic synthesis. This compound is characterized by its diketone functional group, which plays a crucial role in its biological activity and potential applications.

The molecular structure of this compound consists of a pentane backbone with two carbonyl groups located at the 1 and 3 positions. The presence of methyl and phenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of diketones like this compound is often attributed to their ability to form reactive intermediates through nucleophilic addition reactions. These interactions can modulate enzyme activities and signal transduction pathways, impacting various physiological processes.

Antimicrobial Activity

Research indicates that diketones can exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties

Diketones are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, diketones have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity, which may have therapeutic implications for conditions like Alzheimer's disease .

Study on Enzyme Interaction

A study focused on the interaction of diketone derivatives with various enzymes demonstrated that this compound could effectively inhibit certain key enzymes involved in metabolic processes. The results indicated a dose-dependent relationship between compound concentration and enzyme activity reduction .

Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against several pathogenic bacteria. The compound exhibited significant inhibitory effects at varying concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Tables

特性

IUPAC Name |

4-methyl-1-(4-methylphenyl)pentane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)12(14)8-13(15)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZJJERBTMOTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。